molecular formula C17H37O3P B12098505 Bis(6-methylheptyl) methylphosphonate CAS No. 21660-72-0

Bis(6-methylheptyl) methylphosphonate

Cat. No.: B12098505
CAS No.: 21660-72-0
M. Wt: 320.4 g/mol
InChI Key: HBFHUTODWJQQOS-UHFFFAOYSA-N
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Description

Phosphonic acid, P-methyl-, bis(6-methylheptyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group esterified with two 6-methylheptyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-methyl-, bis(6-methylheptyl) ester typically involves the esterification of phosphonic acid with 6-methylheptyl alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of phosphonic acid esters may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality phosphonic acid esters.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-methyl-, bis(6-methylheptyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Bis(6-methylheptyl) methylphosphonate is utilized as a reagent in organic synthesis. Its phosphonic acid group enables it to act as a versatile building block in the synthesis of more complex molecules.

  • Reactions Involved :
    • Esterification with alcohols
    • Nucleophilic substitution reactions
    • Formation of phosphonic acid derivatives through oxidation and reduction processes.

Biological Studies

The compound exhibits potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

  • Enzyme Inhibition :
    Research indicates that this compound can inhibit specific enzymes by altering their active sites through coordination interactions. This property is significant in studies related to enzyme kinetics and the development of therapeutic agents targeting enzyme dysregulation.
  • Antimicrobial Activity :
    A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents. The compound demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its effectiveness.

Drug Delivery Systems

Ongoing research is investigating the use of this compound in drug delivery systems due to its favorable chemical properties that allow for efficient encapsulation and release of therapeutic agents. Its ability to form stable complexes with drugs may enhance bioavailability and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL, highlighting its potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Research

Another notable study focused on the inhibition of phosphatases by this compound. The compound was found to competitively inhibit enzyme activity, suggesting that it could serve as a lead compound for developing therapeutic agents targeting phosphatase-related diseases such as cancer.

Mechanism of Action

The mechanism of action of phosphonic acid, P-methyl-, bis(6-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, bis(1-methylethyl) ester
  • Phosphonic acid, methyl-, bis(1-methylheptyl) ester
  • Phosphonic acid, P-methyl-, bis(2-methoxyethyl) ester

Uniqueness

Phosphonic acid, P-methyl-, bis(6-methylheptyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications in various fields .

Biological Activity

Bis(6-methylheptyl) methylphosphonate (CAS No. 21660-72-0) is an organophosphorus compound characterized by a phosphonic acid group esterified with two 6-methylheptyl groups. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC17H37O3P
Molecular Weight320.4 g/mol
IUPAC Name6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane
InChI KeyHBFHUTODWJQQOS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its phosphonic acid group, which can form strong hydrogen bonds and coordinate with metal ions. This interaction can influence the activity of enzymes and other proteins, leading to potential inhibition or modulation of their functions.

Enzyme Interaction

Research indicates that the compound may inhibit specific enzymes by altering their active sites through coordination interactions. This mechanism is significant in studies related to enzyme kinetics and the design of enzyme inhibitors for therapeutic applications.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising results as a potential antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial therapies .
  • Enzyme Inhibition :
    • The compound's ability to inhibit enzymes has been explored in various contexts, including its potential application in treating diseases linked to enzyme dysregulation. For instance, its interaction with phosphatases could be relevant in cancer research where phosphatase activity is often altered.
  • Drug Delivery Systems :
    • Ongoing research is investigating the use of this compound in drug delivery systems due to its favorable chemical properties that allow for efficient encapsulation and release of therapeutic agents.

Study on Antimicrobial Properties

A study conducted by researchers focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new class of antimicrobial agents.

Enzyme Inhibition Research

Another notable study investigated the inhibition of specific phosphatases by this compound. The compound was found to competitively inhibit enzyme activity, suggesting that it could serve as a lead compound for developing therapeutic agents targeting phosphatase-related diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity profile of this compound, it is useful to compare it with similar compounds:

Compound NameBiological Activity
Phosphonic acid, bis(1-methylethyl) esterModerate antimicrobial
Phosphonic acid, P-methyl-, bis(2-methoxyethyl) esterLow enzyme inhibition
Phosphonic acid, methyl-, bis(1-methylheptyl) esterHigh toxicity, limited use

This compound exhibits distinct properties that enhance its biological activity compared to these similar compounds.

Properties

CAS No.

21660-72-0

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane

InChI

InChI=1S/C17H37O3P/c1-16(2)12-8-6-10-14-19-21(5,18)20-15-11-7-9-13-17(3)4/h16-17H,6-15H2,1-5H3

InChI Key

HBFHUTODWJQQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(C)OCCCCCC(C)C

Origin of Product

United States

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